3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole
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Overview
Description
3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting with the preparation of the triazole ring. The process often includes the use of ethyl sulfonyl chloride and nitrophenyl derivatives under controlled conditions to ensure the correct formation of the desired product. Reaction conditions such as temperature, solvent, and pH are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the sulfonyl group can produce sulfonic acids.
Scientific Research Applications
3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Known for its use in synthesizing complex organic molecules.
Dichloroaniline: Utilized in the production of dyes and herbicides.
Uniqueness
What sets 3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N4O5S2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-(4-ethylsulfonyl-2-nitrophenyl)sulfanyl-4-methyl-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C18H18N4O5S2/c1-3-29(25,26)14-9-10-16(15(11-14)22(23)24)28-18-20-19-17(21(18)2)12-27-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 |
InChI Key |
UJDMOKHEDRUVNO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)SC2=NN=C(N2C)COC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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